

An In-depth Technical Guide to Trimethyl(phenyl)tin: Structure, Properties, and Application

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Compound of Interest

Compound Name: Trimethyl(phenyl)tin

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Abstract

Trimethyl(phenyl)tin, also known as phenyltrimethylstannane, is a tetraorganotin compound that serves as a cornerstone reagent in modern synthetic chemistry. Its primary utility lies in its role as an efficient phenyl group transfer agent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This guide provides a comprehensive technical overview of its chemical and structural properties, detailed and validated protocols for its synthesis, and its application in forming critical carbon-carbon bonds. We delve into the causality behind experimental methodologies, spectroscopic analysis for characterization, and the critical safety considerations necessitated by the high toxicity of organotin compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction: The Role of Trimethyl(phenyl)tin in Synthesis

The strategic construction of carbon-carbon bonds is a fundamental objective in organic synthesis, particularly in the development of pharmaceuticals, advanced materials, and agrochemicals. Among the array of organometallic reagents developed for this purpose, organostannanes occupy a significant position due to their tolerance of a wide variety of functional groups, stability to air and moisture, and predictable reactivity.^[1]

Trimethyl(phenyl)tin ($\text{C}_6\text{H}_5\text{Sn}(\text{CH}_3)_3$) is a prominent member of this class, valued specifically for its role as a robust building block in the synthesis of biaryl systems and other complex molecular architectures.^[2] Its utility is most profoundly demonstrated in the Stille cross-coupling reaction, where the phenyl group is transferred from the tin atom to an organic electrophile under the catalysis of a palladium complex.^{[2][3]} This guide will explore the essential technical details of this compound, providing scientists with the foundational knowledge required for its effective and safe utilization.

Physicochemical and Structural Properties

Trimethyl(phenyl)tin is a colorless liquid at room temperature, characterized by the covalent bonding of three methyl groups and one phenyl group to a central tin(IV) atom.^[4] Its key properties are summarized below.

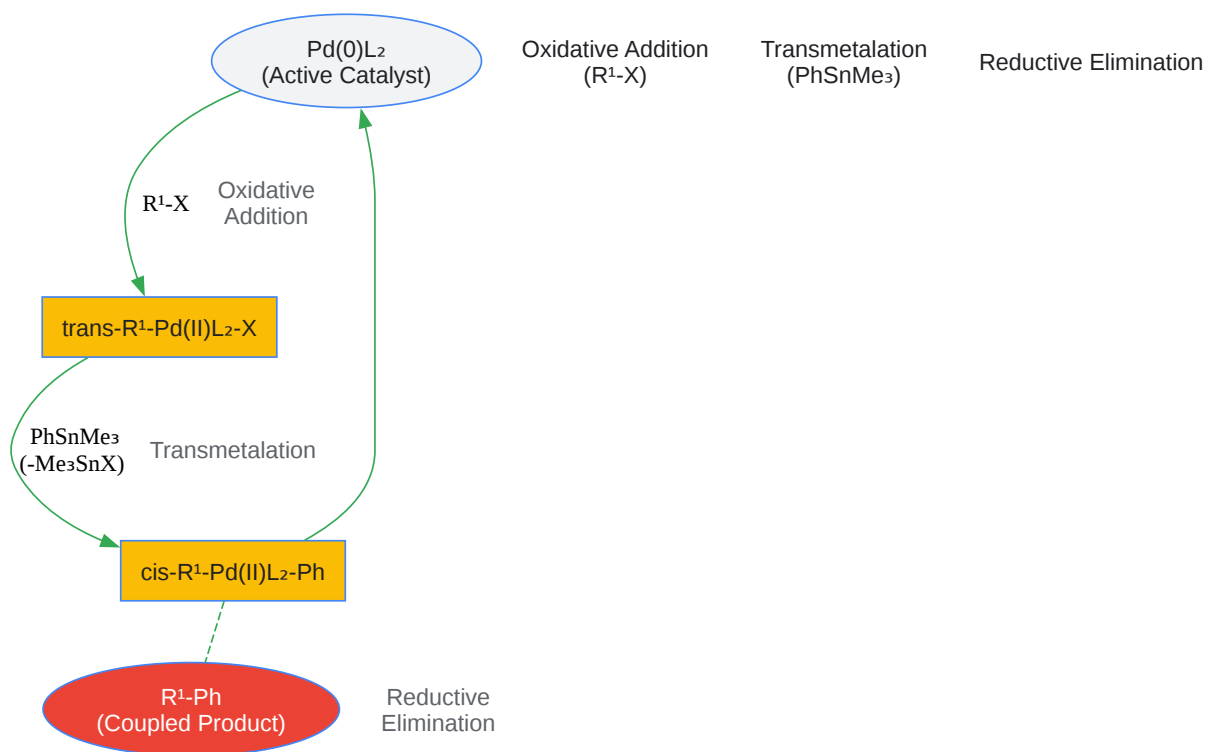
Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	trimethyl(phenyl)stannane	^[4]
Synonyms	Phenyltrimethylstannane, Phenyltrimethyltin	^[4]
CAS Number	934-56-5	^[4]
Molecular Formula	$\text{C}_9\text{H}_{14}\text{Sn}$	^[5]
Molecular Weight	240.92 g/mol	^[4]
Appearance	Colorless liquid	^[4]
Density	1.327 g/mL at 25 °C	^[4]
Melting Point	-51 °C	^[5]
Boiling Point	88 °C at 16 mmHg	^[5]
Refractive Index (n_D^{20})	1.5357	^[5]

Molecular Structure

The central tin atom in **trimethyl(phenyl)tin** is sp^3 hybridized, resulting in a tetrahedral geometry. This structure is analogous to other simple tetraorganotin compounds like tetramethyltin.[1] The four organic substituents are arranged around the tin atom, with the bulkier phenyl group influencing the local electronic environment.

While a specific gas-phase electron diffraction or single-crystal X-ray diffraction study detailing the precise bond lengths and angles of **trimethyl(phenyl)tin** was not located for this guide, the structure can be reliably predicted. The Sn-C bonds to the methyl groups are expected to be slightly shorter than the Sn-C bond to the phenyl group. The C-Sn-C bond angles will deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric differences between the methyl and phenyl substituents.



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
- Transmetalation: The phenyl group is transferred from **trimethyl(phenyl)tin** to the palladium center, displacing the halide/triflate and forming a new organopalladium(II) species. The trimethyltin halide (Me₃SnX) is released as a byproduct. This is often the rate-determining step. [1]3. Reductive Elimination: The two organic groups (R¹ and Ph) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. [1]

Validated Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the coupling of 4-iodoanisole with **trimethyl(phenyl)tin**.

Reaction Scheme: $\text{CH}_3\text{OC}_6\text{H}_4\text{I} + \text{C}_6\text{H}_5\text{Sn}(\text{CH}_3)_3 \xrightarrow{[\text{Pd}(\text{PPh}_3)_4]} \text{CH}_3\text{OC}_6\text{H}_4\text{-C}_6\text{H}_5 + \text{ISn}(\text{CH}_3)_3$

Methodology:

- Reaction Setup:
 - To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), 4-iodoanisole (1.0 eq), and **trimethyl(phenyl)tin** (1.1-1.2 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Add anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe. Causality: Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. Causality: The fluoride ions react with the trimethyltin iodide byproduct to form insoluble, polymeric fluorostannates, which precipitate out of the organic solution, greatly simplifying purification. [6] * Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
 - Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter and concentrate the solution under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl.

Safety and Toxicology

CRITICAL NOTE: **Trimethyl(phenyl)tin**, like all volatile organotin compounds, is highly toxic and must be handled with extreme caution.

- Toxicity Profile: It is classified as very toxic by inhalation, skin contact, and ingestion. [4] Organotin compounds are potent neurotoxins and can have severe effects on the immune, reproductive, and central nervous systems.
- Handling Precautions: All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE) is mandatory and must include a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. An organic vapor respirator may be required depending on the scale of the reaction.
- Waste Disposal: All waste containing organotin compounds (liquid and solid) must be collected and disposed of as hazardous chemical waste according to institutional and

governmental regulations. Do not discharge to the environment, as organotins are persistent and highly toxic to aquatic life.

Conclusion

Trimethyl(phenyl)tin is an exemplary reagent that combines stability with high reactivity, making it a powerful tool for the construction of complex organic molecules. Its central role in the Stille cross-coupling reaction provides a reliable and functional-group-tolerant method for forging C(sp²)-C(sp²) bonds. A thorough understanding of its properties, combined with adherence to rigorous, field-proven protocols for its synthesis and application, allows researchers to harness its synthetic potential. However, its utility must always be balanced with an unwavering commitment to safety, given its significant toxicity. By following the principles and procedures outlined in this guide, scientists can confidently and safely integrate this valuable reagent into their synthetic programs.

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